6-Methylimidazo[1,2-a]pyrazine chemical structure and properties
6-Methylimidazo[1,2-a]pyrazine chemical structure and properties
An In-Depth Technical Guide to 6-Methylimidazo[1,2-a]pyrazine: Structure, Properties, and Therapeutic Potential
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system, a nitrogen bridgehead fused heterocycle, is a recognized "privileged structure" in medicinal chemistry.[1] Structurally analogous to purines, this scaffold serves as a versatile framework for the development of potent and selective therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and biological targets, making it a focal point of drug discovery efforts.
This guide provides a detailed technical overview of a specific, yet foundational derivative: 6-Methylimidazo[1,2-a]pyrazine. We will delve into its chemical and physical properties, established synthetic routes, spectral characterization, and its emerging role in the development of novel therapeutics, particularly in oncology and neuroscience.
Molecular Structure and Physicochemical Properties
The foundational structure consists of a pyrazine ring fused with an imidazole ring. The "6-methyl" designation indicates the attachment of a methyl group at position 6 of the pyrazine ring.
Caption: Chemical Structure of 6-Methylimidazo[1,2-a]pyrazine
Physicochemical Data Summary
The introduction of the methyl group at the C6 position influences the molecule's electronic distribution and steric profile, which in turn affects its solubility, crystal packing, and interaction with biological targets. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 1346157-11-6 | [3] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | PubChem |
| IUPAC Name | 6-methylimidazo[1,2-a]pyrazine | [1] |
| SMILES | CC1=CN2C=CN=C2C=N1 | PubChem |
| Appearance | Pale yellow to brownish solid | [5] |
Synthesis of 6-Methylimidazo[1,2-a]pyrazine
The synthesis of the imidazo[1,2-a]pyrazine scaffold is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound, a method based on the classical Chichibabin reaction.[6] More contemporary approaches, such as one-pot multi-component reactions, offer improved efficiency and diversity.[2]
General Synthetic Workflow: Groebke-Blackburn-Bienaymé Reaction
A highly efficient method for generating substituted imidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process involving an aminoazine, an aldehyde, and an isocyanide.[2][7]
Caption: Workflow for the synthesis of 6-Methylimidazo[1,2-a]pyrazine.
Experimental Protocol: Iodine-Catalyzed One-Pot Synthesis
This protocol is adapted from established methodologies for the synthesis of related imidazo-fused heterocycles.[2] It provides a self-validating system where successful synthesis is confirmed by subsequent spectral analysis.
Materials:
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2-Amino-5-methylpyrazine (1.0 mmol)
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Paraformaldehyde (1.2 mmol)
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Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
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Iodine (I₂) (10 mol%)
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Acetonitrile (CH₃CN), anhydrous (10 mL)
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Saturated sodium thiosulfate solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexane (for chromatography)
Procedure:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyrazine (1.0 mmol), paraformaldehyde (1.2 mmol), tosylmethyl isocyanide (1.1 mmol), and iodine (0.1 mmol).
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Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
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Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-amino-5-methylpyrazine) is consumed (typically 4-6 hours).
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Expertise Note: The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and effectiveness in promoting the formation of the intermediate Schiff base and subsequent cyclization.[2]
-
-
Workup: a. Quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to remove excess iodine. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient.
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Validation: Collect the appropriate fractions and evaporate the solvent to yield 6-Methylimidazo[1,2-a]pyrazine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral Analysis
The structural confirmation of synthesized 6-Methylimidazo[1,2-a]pyrazine is achieved through a combination of spectroscopic techniques. The data presented below are representative of the imidazo[1,2-a]pyrazine core, with specific shifts influenced by the C6-methyl substituent.[2]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.4 ppm (s, 3H, -CH₃); δ ~7.5-8.5 ppm (m, 4H, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ ~20 ppm (-CH₃); δ ~110-150 ppm (aromatic carbons) |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Aromatic C-H stretch); ~1640 (C=N stretch); ~1530 (C=C stretch) |
| Mass Spec. (ESI-MS) | m/z = 134.07 [M+H]⁺ for C₇H₇N₃ |
Applications in Drug Development
The 6-Methylimidazo[1,2-a]pyrazine scaffold is a key building block in the synthesis of compounds with significant therapeutic potential, particularly in oncology and neuroscience.
A. Oncology: PI3K/mTOR Pathway Inhibition
The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[1] Derivatives of imidazo[1,2-a]pyrazine have been developed as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), representing a promising strategy for cancer therapy.[1]
Caption: Inhibition of the PI3K/mTOR pathway by Imidazo[1,2-a]pyrazine derivatives.
Other notable anti-cancer mechanisms for this class of compounds include:
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Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
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Tyrosine Kinase Inhibition: The scaffold has been used to develop inhibitors for kinases like EphB4 and c-Met, which are involved in tumor progression and metastasis.[9]
B. Neuroscience: Modulation of Hippocampal Excitability
In the field of neuroscience, the imidazo[1,2-a]pyrazine core is a key component in the development of selective negative allosteric modulators (NAMs) of AMPA receptors.[1] Specifically, these compounds target AMPA receptors associated with the TARP γ-8 protein, which is highly expressed in the hippocampus. This targeted approach allows for the modulation of hippocampal excitability without widespread effects on synaptic transmission, offering a promising avenue for novel anticonvulsant therapies with an improved safety profile.[1]
Conclusion
6-Methylimidazo[1,2-a]pyrazine is more than a simple heterocyclic compound; it is a foundational building block for a class of molecules with profound therapeutic potential. Its straightforward synthesis, coupled with the vast possibilities for functionalization, allows researchers to systematically explore structure-activity relationships. The demonstrated efficacy of its derivatives in targeting fundamental disease pathways, such as PI3K/mTOR signaling in cancer, underscores the enduring importance of the imidazo[1,2-a]pyrazine scaffold in modern drug discovery. The continued investigation of this core structure promises to yield novel and impactful medicines for researchers, scientists, and drug development professionals.
References
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Bavetsias, V., & Crumpler, S. (2018). Recent advances in the medicinal chemistry of imidazo[1,2-a]pyrazine-based kinase inhibitors. Future Medicinal Chemistry, 10(12), 1505-1525. [Link]
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Shaik, S. P., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 150916038, 6-Methylsulfonylimidazo[1,2-a]pyrazine. [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
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Gembus, V., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Sridhar, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38055. [Link]
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![Image of the 2D chemical structure of 6-Methylimidazo[1,2-a]pyrazine](https://www.chemscene.com/structure_image/file/1289151-28-5_6-chloro-2-methylimidazo-1-2-a-pyrazine-c7h6cln3.gif)
